molecular formula C19H16N2O4S B280742 N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide

Katalognummer B280742
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: HSLCNXOIWZILLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as INM-176, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation and cancer. Additionally, N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer, N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Inflammation studies have shown that N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been found to have antibacterial and antifungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its use in therapeutic applications. Additionally, studies could focus on the development of new analogs of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide to improve its efficacy and reduce any potential side effects. Furthermore, studies could explore the potential of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide as a combination therapy with other drugs for various diseases.

Synthesemethoden

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 4-methoxyaniline to form N-isonicotinoyl-4-methoxyaniline. This intermediate is then reacted with benzenesulfonyl chloride to yield N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer, N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been found to have antibacterial and antifungal properties.

Eigenschaften

Molekularformel

C19H16N2O4S

Molekulargewicht

368.4 g/mol

IUPAC-Name

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C19H16N2O4S/c1-25-17-9-7-16(8-10-17)21(19(22)15-11-13-20-14-12-15)26(23,24)18-5-3-2-4-6-18/h2-14H,1H3

InChI-Schlüssel

HSLCNXOIWZILLM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.